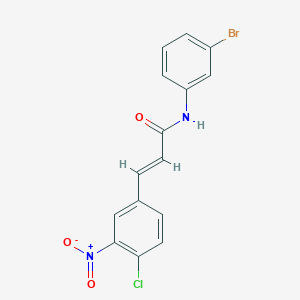
N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. One common method involves the nitration of 2-methylphenylamine to produce 2-methyl-5-nitrophenylamine. This intermediate is then reacted with 4-phenylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions to facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is N-(2-methyl-5-aminophenyl)-4-phenylbenzenesulfonamide.
Substitution: Depending on the nucleophile used, the major products can vary, but typically involve the replacement of the sulfonyl group with the nucleophile.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide has several applications in scientific research:
Biology: The compound’s derivatives have been studied for their potential antibacterial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial effects . Additionally, the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and has been studied for its potential in drug design against chronic myelogenous leukemia.
1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Known for its antibacterial activity, this compound shares the nitrophenyl group with N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide.
Uniqueness
This compound is unique due to the combination of its sulfonamide and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-14-7-10-17(21(22)23)13-19(14)20-26(24,25)18-11-8-16(9-12-18)15-5-3-2-4-6-15/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFHCZNIKOPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3657223.png)

![4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one](/img/structure/B3657237.png)
![3-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3657243.png)
![Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3657244.png)

![[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B3657257.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3657259.png)
![Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate](/img/structure/B3657267.png)
![1-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B3657279.png)
![(2E)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B3657298.png)

![1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B3657317.png)
